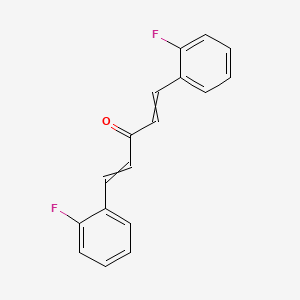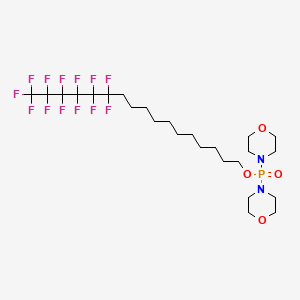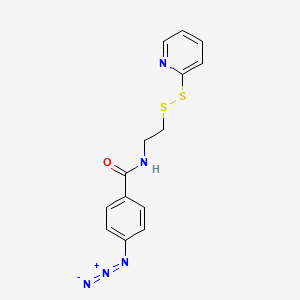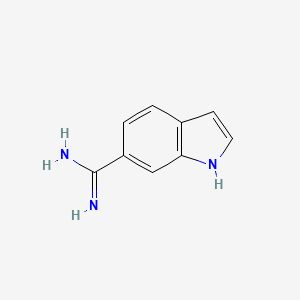
1H-Indole-6-carboximidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-6-carboximidamide, often involves strategies such as C–C and C–N coupling reactions and reductions. These methods are crucial for preparing biologically active compounds and indole alkaloids, serving as key intermediates (El-Sawy et al., 2017). Additionally, the synthesis of related indole compounds through one-pot reactions, nucleophilic addition, and catalyzed C-H activation processes showcases the versatility and efficiency of current synthetic approaches (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated through various spectroscopic methods, including NMR, IR, MS, and X-ray crystallography. Studies have determined structures by comparing experimental data with density functional theory (DFT) calculations, providing insights into the compound's geometry, electronic configuration, and intermolecular interactions (Yao et al., 2023).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, facilitated by their reactive sites. For instance, the carbonyl group in indole-3-carboxaldehyde derivatives undergoes facile coupling reactions, serving as precursors to heterocyclic derivatives. Such reactivity forms the basis for synthesizing complex biologically active molecules (El-Sawy et al., 2017).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. X-ray diffraction and DFT studies provide detailed information about the crystal packing, molecular orbitals, and electrostatic potential, which are essential for understanding the compound's behavior in different environments (Yao et al., 2023).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from their electronic structure. Frontier molecular orbitals (FMO) analysis reveals the regions of highest electron density, providing insights into potential reactivity sites. Furthermore, studies involving Hirshfeld surface analysis and energy frameworks help understand intermolecular interactions, contributing to the compound's stability and reactivity (Al-Ostoot et al., 2020).
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont montré une activité antivirale significative. Par exemple, des dérivés de 6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate ont été préparés et rapportés comme agents antiviraux . Ces composés ont montré une activité inhibitrice contre le virus de la grippe A .
Activité anti-inflammatoire
Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Les dérivés de l'indole ont été trouvés pour présenter une activité anticancéreuse . Ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Activité anti-VIH
Les dérivés de l'indole ont montré une activité anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement du VIH.
Activité antioxydante
Les dérivés de l'indole ont des propriétés antioxydantes . Cela les rend potentiellement utiles dans la prévention des maladies causées par le stress oxydatif.
Activité antimicrobienne
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antimicrobiennes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Activité antituberculeuse
Les dérivés de l'indole ont montré une activité antituberculeuse . Cela les rend potentiellement utiles dans le traitement de la tuberculose.
Activité antidiabétique
Les dérivés de l'indole ont été trouvés pour présenter une activité antidiabétique . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement du diabète.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1H-Indole-6-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, Trypsin-1, leading to changes in the protein’s function.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s effects are diverse and depend on the specific cellular context.
Analyse Biochimique
Biochemical Properties
1H-Indole-6-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with trypsin-1, a serine protease involved in the digestion of proteins. This compound acts as an inhibitor of trypsin-1, thereby modulating its proteolytic activity . Additionally, this compound has been shown to bind to other proteins, affecting their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the growth kinetics of mammalian cells, such as rat aortic smooth muscle cells, by interacting with cellular nuclei . This interaction can alter the expression of genes involved in cell proliferation and differentiation, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as the inhibition of trypsin-1 mentioned earlier . This compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over time. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, this compound can induce toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to liver damage and systemic metabolic disorders in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan. This compound can be metabolized by gut microorganisms through pathways such as the tryptophan-indole pathway and the tryptophan-IAA-skatole pathway . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound into different metabolites, which can have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with transporters and binding proteins can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1H-indole-6-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLHTAIFMAKJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71889-72-0 | |
| Record name | 6-Amidinoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1H-Indole-6-carboximidamide relate to its application in studying nanomaterial effects on cells?
A1: While this compound itself isn't the focus of the nanomaterial study [], a derivative, 2-[4-(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride (DAPI), plays a crucial role. DAPI is a fluorescent dye known for its strong binding to DNA, particularly AT-rich regions. This property allows researchers to visualize and count cell nuclei stained with DAPI using fluorescence microscopy.
Q2: What advantages does using DAPI offer over traditional cell viability assays like MTT when studying nanomaterials?
A2: The study highlights several advantages of DAPI-based cell quantification over the MTT assay, particularly when investigating nanomaterial toxicity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



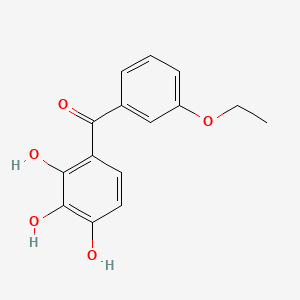
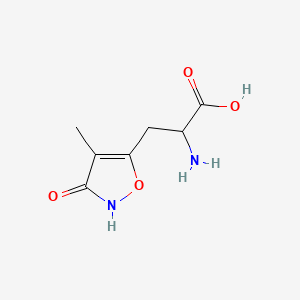
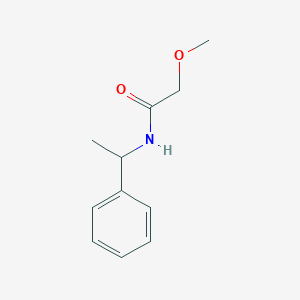
![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

